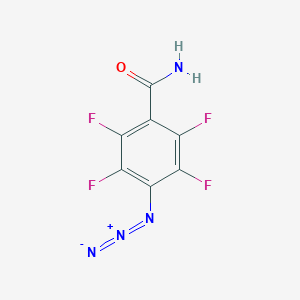

4-Azido-2,3,5,6-tetrafluorobenzamide

説明

BenchChem offers high-quality 4-Azido-2,3,5,6-tetrafluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-2,3,5,6-tetrafluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide, a pivotal reagent in modern chemical biology and drug development. Esteemed for its role as a photoaffinity labeling probe and a versatile building block, its synthesis requires a nuanced understanding of nucleophilic aromatic substitution on highly fluorinated systems, coupled with stringent adherence to safety protocols due to the energetic nature of the azide functional group. This document offers field-proven insights into the reaction mechanism, a detailed, step-by-step experimental protocol, characterization techniques, and the critical safety measures essential for the successful and safe execution of this synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical, in-depth understanding of this valuable chemical entity.

Introduction: Strategic Importance of 4-Azido-2,3,5,6-tetrafluorobenzamide

4-Azido-2,3,5,6-tetrafluorobenzamide is a heterobifunctional chemical tool of significant interest in the biomedical sciences. Its molecular architecture is strategically designed for utility in covalent labeling and bioconjugation. The key features include:

-

A Photoreactive Aryl Azide: The tetrafluorophenyl azide group serves as a photoaffinity handle. Upon irradiation with UV light (typically ~300 nm), it generates a highly reactive nitrene intermediate that can form a covalent bond by inserting into proximal C-H or N-H bonds of a target biomolecule.[1][2] The fluorine atoms enhance the stability of the azide and can shift the activation wavelength to minimize photodamage to biological samples.[2]

-

An Electron-Deficient Aromatic Core: The tetrafluorinated phenyl ring is highly electron-deficient, which not only facilitates its synthesis via nucleophilic aromatic substitution but also influences its reactivity and potential non-covalent interactions within a biological system.

-

A Versatile Amide Handle: The primary amide group provides a point for further chemical modification or can participate directly in hydrogen bonding interactions with a target receptor.

These characteristics make the title compound and its derivatives, such as the corresponding carboxylic acid and N-succinimidyl ester, invaluable for identifying and characterizing the binding partners of small molecules, probing ligand-receptor interactions, and constructing complex antibody-drug conjugates (ADCs).[3][4]

Mechanistic Framework: The Synthesis Pathway

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide is fundamentally a two-stage process: 1) Introduction of the azide moiety onto the perfluorinated aromatic ring, and 2) Formation of the primary amide.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis relies on the SNAr mechanism. Unlike electron-rich benzene, which undergoes electrophilic substitution, the pentafluorobenzoyl starting material is highly electron-deficient due to the potent inductive- and resonance-electron-withdrawing effects of the five fluorine atoms. This polarity reversal makes the ring susceptible to attack by nucleophiles.

The azide anion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile. The attack preferentially occurs at the C4 (para) position relative to the carboxyl group. This regioselectivity is driven by the ability of the carboxyl group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack is at the para position.

Stage 2: Amidation

Once the precursor, 4-Azido-2,3,5,6-tetrafluorobenzoic acid, is formed, the final step is the conversion of the carboxylic acid to a primary amide. This is a standard transformation in organic synthesis. A common and effective method involves activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then readily attacked by an ammonia source to yield the desired benzamide.

Caption: Overall synthetic workflow for 4-Azido-2,3,5,6-tetrafluorobenzamide.

Critical Safety Imperatives: Handling Azide Compounds

The synthesis and handling of organic azides demand the utmost caution. Both inorganic (e.g., NaN₃) and organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[5][6] Furthermore, sodium azide is highly toxic, with a toxicity profile similar to cyanide.[6]

Mandatory Safety Workflow:

Caption: Mandatory safety workflow for handling azide compounds.

| Hazard Category | Precautionary Measure | Rationale |

| Explosion Risk | Work behind a blast shield in a fume hood.[5] Avoid heat, shock, and friction. Do not use metal spatulas.[7] | Organic azides are potentially explosive. Metal azides, formed from contact with metals, are often highly shock-sensitive explosives.[5][7] |

| Toxicity | Always wear gloves and handle sodium azide in a fume hood.[6] | Sodium azide is highly toxic if inhaled, ingested, or absorbed through the skin.[8][9] |

| Chemical Reactivity | Never mix azides with acids. Avoid chlorinated solvents like dichloromethane or chloroform.[6][7] | Contact with acid generates hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5] Reaction with halogenated solvents can form explosive di- and tri-azidomethane.[6] |

| Waste Disposal | Collect all azide-containing waste in a dedicated, clearly labeled container.[6][9] | Improper disposal, such as pouring down a drain, can lead to the formation of explosive heavy metal azides in plumbing.[9] |

Detailed Experimental Protocol

This protocol describes a reliable two-step synthesis starting from pentafluorobenzoic acid.

Step 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

This procedure is adapted from established methods for the azidation of perfluorinated aromatic esters and acids.[10][11]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Pentafluorobenzoic acid | 212.07 | 5.00 g | 23.58 |

| Sodium azide (NaN₃) | 65.01 | 1.68 g | 25.84 (1.1 eq) |

| Acetone | - | 45 mL | - |

| Deionized Water | - | 15 mL | - |

| Diethyl ether (for extraction) | - | ~200 mL | - |

| 2M Hydrochloric acid | - | As needed | - |

| Magnesium sulfate (anhydrous) | - | As needed | - |

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pentafluorobenzoic acid (5.00 g, 23.58 mmol) and sodium azide (1.68 g, 25.84 mmol).

-

Solvent Addition: Add acetone (45 mL) and deionized water (15 mL) to the flask. The solvent system is a 3:1 v/v mixture.

-

Reflux: Heat the mixture to reflux (oil bath temperature ~80-85°C) and maintain for 8-12 hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel and dilute with 150 mL of deionized water.

-

Acidification: Cool the aqueous mixture in an ice bath and carefully acidify to pH < 2 by the dropwise addition of 2M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Final Product: Dry the resulting solid under high vacuum to yield 4-Azido-2,3,5,6-tetrafluorobenzoic acid as a white to off-white solid.

Step 2: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide

This step employs a standard amidation protocol. Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with ammonia.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 235.09 | 4.00 g | 17.01 |

| Thionyl chloride (SOCl₂) | 118.97 | 2.5 mL (excess) | ~34 (2.0 eq) |

| Toluene (anhydrous) | - | 40 mL | - |

| Ammonium hydroxide (28-30% aq.) | - | ~30 mL (excess) | - |

| Dichloromethane (for extraction) | - | ~150 mL | - |

Methodology:

-

Acid Chloride Formation: To a flask containing 4-Azido-2,3,5,6-tetrafluorobenzoic acid (4.00 g, 17.01 mmol) in anhydrous toluene (40 mL), add thionyl chloride (2.5 mL). Add one drop of dimethylformamide (DMF) as a catalyst.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

-

Solvent Removal: Cool the reaction to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-azido-2,3,5,6-tetrafluorobenzoyl chloride is used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in ~50 mL of an appropriate anhydrous solvent (e.g., THF or diethyl ether) and cool in an ice bath. Add this solution dropwise to a vigorously stirred beaker of concentrated ammonium hydroxide (~30 mL) cooled in an ice bath. A precipitate will form immediately.

-

Stirring: Allow the mixture to stir for 1 hour while warming to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. If a precipitate is present, add water to dissolve it. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford 4-Azido-2,3,5,6-tetrafluorobenzamide as a solid.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | Expected Value/Observation |

| Molecular Formula | C₇H₂F₄N₄O[12] |

| Molecular Weight | 234.11 g/mol [12] |

| Appearance | White to off-white crystalline solid |

| FT-IR (cm⁻¹) | ~3400 & 3200 (N-H stretch), ~2120 (N₃ stretch), ~1670 (C=O stretch), ~1500 & 1000 (C-F stretch) |

| ¹⁹F NMR | Two distinct multiplets expected, corresponding to the two non-equivalent fluorine environments (ortho and meta to the amide group). Expected chemical shifts are approximately -138 ppm and -151 ppm relative to CFCl₃.[10] |

| ¹H NMR | A broad singlet in the range of δ 7.5-8.5 ppm, corresponding to the two amide protons (-CONH₂). |

| HRMS (ESI) | m/z calculated for [M+H]⁺: 235.0241; found should be within 5 ppm. |

Conclusion

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide is a highly accessible procedure for laboratories equipped for standard organic synthesis. The methodology, rooted in the principles of nucleophilic aromatic substitution and classical amidation, provides robust access to this valuable chemical probe. However, the potential hazards associated with azide chemistry cannot be overstated. A disciplined and rigorous adherence to the safety protocols outlined in this guide is not merely a recommendation but an absolute requirement for the well-being of the researcher and the integrity of the laboratory environment. With careful execution, scientists can reliably produce this compound, enabling further advancements in proteomics, drug discovery, and the broader field of chemical biology.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from Stanford University.[5]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from University College Dublin.[6]

-

University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh.[7]

-

Royal Society of Chemistry. (n.d.). Supporting information - Room temperature amine sensors enabled by sidewall functionalization of single-walled carbon nanotubes. Retrieved from The Royal Society of Chemistry.[10]

-

Princeton University, Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from Princeton University.[8]

-

University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from University of New Mexico.[9]

-

MDPI. (n.d.). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molecules.[11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564900, 4-Azido-2,3,5,6-tetrafluorobenzamide. Retrieved from PubChem.[12]

-

Creative Biolabs. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester. Retrieved from Creative Biolabs.[3]

-

Godovikova, T. S., et al. (1999). 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxy-uridine-5'-triphosphate substitutes for thymidine-5'-triphosphate. Bioconjugate Chemistry, 10(3), 529-537.[13]

-

AAT Bioquest, Inc. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzamide C2 maleimide. Retrieved from AAT Bioquest.[1]

-

Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(17), 8639-8647.[14]

-

MedChemExpress. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. Retrieved from MedChemExpress.[4]

-

Precise PEG. (n.d.). 4-azido-2,3,5,6-tetrafluorobenzaldehyde. Retrieved from Precise PEG.[15]

-

Foucaud, J., et al. (1989). Synthesis and Biological Activity of N6-(N[(4-azido-3,5,6-trifluoro)-pyridin-2-yl]-2-aminoethyl)-adenosine 5'-monophosphate, a New AMP Photoactivatable Derivative. European Journal of Biochemistry, 179(2), 435-440.[16]

-

AAT Bioquest, Inc. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester. Retrieved from AAT Bioquest.[2]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 3. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. ucd.ie [ucd.ie]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 4-Azido-2,3,5,6-tetrafluorobenzamide | C7H2F4N4O | CID 4564900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxy- uridine-5'-triphosphate substitutes for thymidine-5'-triphosphate in the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

- 16. Synthesis and biological activity of N6-(N[(4-azido-3,5,6-trifluoro)-pyridin-2-yl]-2-aminoethyl)-adenosine 5'-monophosphate, a new AMP photoactivatable derivative. Covalent modification of horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Multifaceted Tool for Molecular Exploration

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Azido-2,3,5,6-tetrafluorobenzamide

4-Azido-2,3,5,6-tetrafluorobenzamide is a highly specialized chemical compound that has gained significant traction in the scientific community for its utility in elucidating complex biological interactions.[1] Its unique molecular architecture, featuring a photoactivatable azide group and a tetrafluorinated aromatic ring, makes it an invaluable tool for photoaffinity labeling and bioconjugation techniques.[2][3] The perfluorinated aryl azide moiety offers distinct advantages over traditional aryl azides, including increased stability and a shift in the activation wavelength, which helps to minimize photodamage to sensitive biological samples.[4] This guide will explore the synthesis, chemical characteristics, and practical applications of this powerful reagent, providing researchers with the foundational knowledge to effectively incorporate it into their experimental workflows.

Core Chemical Properties and Structure

The chemical identity and properties of 4-Azido-2,3,5,6-tetrafluorobenzamide are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂F₄N₄O | [5] |

| Molecular Weight | 234.11 g/mol | [5] |

| IUPAC Name | 4-azido-2,3,5,6-tetrafluorobenzamide | [5] |

| CAS Number | 122616-98-2 | [5] |

| Appearance | Off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO, Ethyl Acetate | [4][6] |

| Stability | Light and moisture sensitive | [6] |

| Storage Conditions | Store at -20°C, minimize light exposure | [1][4] |

The structure of 4-Azido-2,3,5,6-tetrafluorobenzamide is characterized by a central tetrafluorinated benzene ring. This fluorination enhances the stability of the molecule and modulates the reactivity of the azide group.[4]

Caption: Chemical structure of 4-Azido-2,3,5,6-tetrafluorobenzamide.

Synthesis Pathway

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide typically proceeds through a multi-step process, starting from a commercially available precursor, methyl pentafluorobenzoate. The key steps involve nucleophilic substitution of a fluorine atom with an azide group, followed by amidation.

A representative synthesis pathway is as follows:

-

Azidation of Methyl Pentafluorobenzoate: Methyl pentafluorobenzoate is reacted with sodium azide (NaN₃) in a solvent mixture such as acetone and water.[7] This reaction is typically performed under reflux conditions. The azide ion displaces the fluorine atom at the para position due to its activation by the electron-withdrawing ester group.

-

Saponification: The resulting methyl 4-azido-2,3,5,6-tetrafluorobenzoate is then saponified using a base, such as sodium hydroxide, in a mixture of methanol and water to yield 4-azido-2,3,5,6-tetrafluorobenzoic acid.[7]

-

Amidation: The carboxylic acid is then converted to the corresponding benzamide. This can be achieved through various standard amidation methods, for instance, by activating the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by the addition of ammonia or an ammonia equivalent.

Caption: Synthetic workflow for 4-Azido-2,3,5,6-tetrafluorobenzamide.

Caution: Sodium azide is highly toxic and can be explosive when heated as a solid. All procedures involving sodium azide should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield in place.[7]

Core Applications in Research and Drug Development

The unique chemical properties of 4-Azido-2,3,5,6-tetrafluorobenzamide make it a versatile tool in several key research areas.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules, peptides, or other bioactive compounds within complex biological systems.[8] The core principle of PAL involves the use of a photoaffinity probe that, upon irradiation with light, forms a covalent bond with its target molecule.[9][10]

The tetrafluorinated phenyl azide moiety in 4-Azido-2,3,5,6-tetrafluorobenzamide serves as an efficient photoactive group.[4] Upon UV activation (typically around 300 nm), the azide group releases nitrogen gas to generate a highly reactive singlet nitrene intermediate.[4][11] This nitrene can then rapidly insert into C-H, N-H, and other proximal bonds, leading to the covalent cross-linking of interacting molecules.[4] The use of a longer wavelength for photoactivation compared to conventional phenyl azides reduces potential photodamage to sensitive biomolecules like proteins and nucleic acids.[4]

Caption: Workflow for photoaffinity labeling.

Click Chemistry

The azide group in 4-Azido-2,3,5,6-tetrafluorobenzamide also enables its participation in "click chemistry" reactions.[2] Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[12] The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[12][13] This compound can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which obviates the need for a potentially cytotoxic copper catalyst.[2][12]

This dual functionality allows for the synthesis of heterobifunctional cross-linking agents, where the benzamide can be derivatized to target specific functionalities on a biomolecule, and the azide can be used for subsequent ligation to another molecule or a reporter tag.[3]

Experimental Protocol: A Guideline for Photo-Crosslinking

The following is a generalized protocol for a photo-crosslinking experiment using a probe derived from 4-Azido-2,3,5,6-tetrafluorobenzamide. Researchers should optimize concentrations and incubation times for their specific system.

-

Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the 4-azido-2,3,5,6-tetrafluorobenzamide-derived photoaffinity probe in an appropriate buffer. This is typically done on ice or at 4°C in the dark to allow for non-covalent binding to the target.

-

Photoactivation: Irradiate the sample with a UV lamp at a wavelength of approximately 300 nm. The duration of irradiation will need to be optimized but is often in the range of 5-30 minutes. The sample should be kept on ice during irradiation to minimize heat-induced degradation.

-

Quenching: After irradiation, quench any unreacted nitrene intermediates by adding a scavenger molecule such as dithiothreitol (DTT).

-

Analysis: The covalently cross-linked products can then be analyzed by various techniques, such as SDS-PAGE, western blotting, or mass spectrometry, to identify the labeled proteins.

Safety and Handling

As a precautionary measure, it is important to handle 4-Azido-2,3,5,6-tetrafluorobenzamide with care.[14] It is sensitive to light and moisture and should be stored accordingly.[6] Due to the presence of the azide group, it should not be subjected to excessive heat, shock, or friction to avoid potential decomposition.[14] Always work in a well-ventilated area and wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Avoid mixing azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[15] Also, avoid contact with heavy metals, as this can form explosive metal azides.[15]

Conclusion

4-Azido-2,3,5,6-tetrafluorobenzamide stands out as a robust and versatile tool for chemical biologists and drug discovery scientists. Its enhanced stability and favorable photoactivation properties make it a superior choice for photoaffinity labeling studies aimed at capturing transient biomolecular interactions.[4] Furthermore, its utility in click chemistry opens up avenues for the construction of complex bioconjugates and molecular probes. By understanding its fundamental chemical properties and applying the methodologies outlined in this guide, researchers can effectively leverage this powerful reagent to advance their understanding of complex biological systems.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564900, 4-Azido-2,3,5,6-tetrafluorobenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Straus, D. A., et al. (1992). Application of an N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine-substituted peptide as a heterobifunctional cross-linking agent in a study of protein O-glycosylation in yeast. Bioconjugate Chemistry, 3(1), 69-73. Retrieved from [Link]

-

MDPI. (2022). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank, 2022(4), M1527. Retrieved from [Link]

-

Keana, J. F., et al. (1990). Heterobifunctional cross-linking agents incorporating perfluorinated aryl azides. Journal of Organic Chemistry, 55(11), 3640-3647. Retrieved from [Link]

-

Greenberger, L. M., et al. (1996). The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites. Journal of Biological Chemistry, 271(48), 30757-30765. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic acid 2,5-dioxopyrrolidine-1-yl ester. Retrieved from [Link]

-

DeTraglia, M. C., Brand, J. S., & Tometsko, A. M. (1978). Characterization of azidobenzamidines as photoaffinity labels for trypsin. Journal of Biological Chemistry, 253(6), 1846-1852. Retrieved from [Link]

-

Platz, M. S. (2001). Unusually long lifetimes of the singlet nitrenes derived from 4-azido-2,3,5,6-tetrafluorobenzamides. The Journal of Physical Chemistry A, 105(31), 7306-7313. Retrieved from [Link]

-

Sil'nikov, V. N., et al. (1999). 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxy-uridine-5'-triphosphate substitutes for thymidine-5'-triphosphate in the polymerase chain reaction. Bioconjugate Chemistry, 10(3), 404-410. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester. Retrieved from [Link]

-

Parker, C. G., & Hsieh, I. W. (2021). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. ACS Chemical Biology, 16(1), 14-27. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

D'yachenko, I. A., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(11), 3169. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 701-706. Retrieved from [Link]

-

ResearchGate. (2022). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Retrieved from [Link]

-

Keana, J. F., & Cai, S. X. (1990). Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines. Journal of Organic Chemistry, 55(11), 3640-3647. Retrieved from [Link]

-

Lugato, B., et al. (2017). A novel versatile precursor suitable for 18 F-radiolabeling via "click chemistry". Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 466-480. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1469890-52-5,4-azido-N-(4-ethynylphenyl) - LookChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Photoaffinity Heterobifunctional Cross-Linking Reagents Based on N-(Azidobenzoyl)tyrosines. Retrieved from [Link]

-

Frontiers. (2023). Recent advances in medicinal compounds related to corneal crosslinking. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heterobifunctional cross-linking agents incorporating perfluorinated aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. 4-Azido-2,3,5,6-tetrafluorobenzamide | C7H2F4N4O | CID 4564900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Azido-2,3,5,6-tetrafluorobenzamidocysteine Methanethiosulfonate | 352000-06-7 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. safety.pitt.edu [safety.pitt.edu]

A Technical Guide to the Mechanism and Application of 4-Azido-2,3,5,6-tetrafluorobenzamide as a Photoaffinity Labeling Reagent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azido-2,3,5,6-tetrafluorobenzamide and its derivatives represent a cornerstone class of reagents in modern chemical biology and drug discovery, primarily utilized for photoaffinity labeling (PAL). This technique is indispensable for the identification and characterization of molecular interactions, particularly between small molecules and their protein targets. The core mechanism hinges on the photo-induced conversion of a chemically stable aryl azide group into a highly reactive nitrene intermediate. This transient species rapidly forms covalent bonds with adjacent molecules, effectively "tagging" binding partners for subsequent identification.

The key innovation of the tetrafluorinated aryl azide scaffold lies in its favorable photochemical properties. Unlike traditional phenyl azides that require damaging short-wavelength UV light (~260 nm) for activation, the electron-withdrawing nature of the fluorine atoms shifts the activation wavelength to a more benign ~300 nm[1]. This minimizes photodamage to sensitive biomolecules such as proteins and nucleic acids, thereby enhancing the reliability and specificity of labeling experiments[1]. This guide provides an in-depth exploration of the photochemical mechanism, outlines a comprehensive experimental workflow for its application, and discusses the causality behind key protocol choices to ensure robust and reproducible results.

The Foundational Principle: Photoaffinity Labeling (PAL)

The central goal of many research and drug discovery programs is to identify the specific biomolecular targets of a compound of interest (e.g., a drug candidate, a metabolite, or a toxin). While techniques like affinity chromatography can isolate binding partners, they are susceptible to dissociation of weak or transient interactions during the experimental process.

Photoaffinity labeling (PAL) elegantly circumvents this issue by converting a non-covalent, reversible interaction into a stable, covalent bond upon exposure to light[2]. A typical photoaffinity probe consists of three key components:

-

A recognition element: The core molecule or ligand that binds non-covalently to the target of interest.

-

A photoreactive group: A moiety that is chemically inert in the dark but becomes highly reactive upon irradiation with light of a specific wavelength. The 4-azido-2,3,5,6-tetrafluorophenyl group is a prime example.

-

An enrichment handle (optional but recommended): A tag, such as biotin or an alkyne group for click chemistry, that facilitates the detection and isolation of the labeled biomolecule[3].

The general PAL workflow involves incubating the probe with a complex biological sample (e.g., cell lysate or live cells), allowing it to bind to its target, and then irradiating the sample with UV light to trigger covalent cross-linking[2].

Core Mechanism of 4-Azido-2,3,5,6-tetrafluorobenzamide

The efficacy of this reagent is rooted in the photochemistry of the aryl azide group. The process can be dissected into two critical stages: photoactivation and covalent modification.

Photoactivation: Generation of a Reactive Nitrene

The aryl azide group (-N₃) is stable and unreactive in the absence of UV light. Upon irradiation with light at approximately 300 nm, the azide absorbs a photon, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive electron-deficient species known as a singlet nitrene[1][4].

This photoactivation event is the linchpin of the entire mechanism. The choice of a tetrafluorinated aromatic ring is a deliberate and critical design feature. The strong electron-withdrawing fluorine atoms modulate the electronic properties of the azide, lowering the energy required for its activation. This results in a bathochromic shift (a shift to a longer wavelength) of its maximum absorption, allowing for efficient activation at ~300 nm, away from the 260-280 nm range where proteins and nucleic acids strongly absorb and are prone to damage[1].

Caption: Photoactivation and reaction pathway of the aryl azide probe.

Covalent Modification: The Nitrene's Fate

Once formed, the singlet nitrene is extremely short-lived and will react indiscriminately with nearby chemical bonds. This lack of specificity is a key advantage, as it does not require a particular functional group in the target's binding pocket. The primary reaction pathways include:

-

C-H Bond Insertion: The nitrene can insert directly into carbon-hydrogen bonds, which are abundant in proteins and other biomolecules.

-

N-H Bond Insertion: Reaction with amine groups, such as those on lysine side chains or the peptide backbone.

-

Rearrangement: The singlet nitrene can also rearrange into a benzazirine or dehydroazepine intermediate. These species are less reactive than the nitrene but are susceptible to attack by nucleophiles, such as the thiol group of cysteine or the amine of lysine, providing an alternative route to covalent labeling[4].

This rapid and promiscuous reactivity ensures that the probe covalently attaches to the molecule it was bound to at the moment of photoactivation, providing a high-fidelity snapshot of the molecular interaction.

Comparative Advantage of Photoreactive Groups

To appreciate the utility of tetrafluorinated aryl azides, it is useful to compare them with other common photoreactive groups used in PAL.

| Photoreactive Group | Activation Wavelength | Reactivity of Intermediate | Key Advantages & Considerations |

| Aryl Azide (Standard) | ~260-300 nm | Nitrene | Small size, synthetically accessible. Short wavelength can cause sample damage[1][2]. |

| Tetrafluorinated Aryl Azide | ~300 nm | Nitrene | Reduced sample damage , high photoreactivity. The core of the topic reagent[1]. |

| Benzophenone | ~350-360 nm | Triplet Ketone | Longer wavelength activation is very gentle on samples. Intermediate is more selective for C-H bonds and can be quenched by water, potentially lowering efficiency[4]. |

| Diazirine | ~350-380 nm | Carbene | Highly reactive carbene intermediate, small size. Can be more challenging to synthesize. Longer activation wavelength is a major benefit[2]. |

A Validated Experimental Workflow for Target Identification

The following protocol provides a self-validating system for using a probe derived from 4-azido-2,3,5,6-tetrafluorobenzamide for protein target identification in a cell lysate. This workflow assumes the user has synthesized a probe consisting of a ligand of interest conjugated to the tetrafluorobenzamide moiety, which also includes a biotin tag for enrichment.

Step 1: Probe Incubation and Competitive Displacement

The causality behind this step is to allow the probe to bind to its specific targets while simultaneously running a control to validate the specificity of this binding.

-

Preparation: Aliquot equal amounts of cell lysate into two sets of microcentrifuge tubes (e.g., "Test" and "Control") on ice.

-

Control Group: To the "Control" tubes, add an excess (e.g., 100-fold molar excess) of the free, unconjugated ligand (without the photolabel or biotin). Incubate for 30 minutes on ice. This step aims to saturate the specific binding sites.

-

Probe Addition: Add the biotinylated photoaffinity probe to all "Test" and "Control" tubes at the desired final concentration.

-

Incubation: Incubate all samples for 1 hour in the dark on a rotator at 4°C to allow the probe to reach binding equilibrium.

Step 2: Photo-Cross-linking

-

Setup: Place the open tubes on ice in a UV cross-linker equipped with 300 nm bulbs. Remove the tube caps to prevent UV absorption by the plastic.

-

Irradiation: Irradiate the samples for 5-15 minutes. The optimal time should be determined empirically to maximize specific labeling while minimizing non-specific background.

-

Expert Insight: A key self-validating check is to also run a "no UV" control. The absence of labeled bands in this control confirms that covalent attachment is strictly light-dependent.

-

Step 3: Enrichment of Labeled Proteins

-

Capture: Add streptavidin-conjugated magnetic beads to each lysate sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with a stringent buffer (e.g., RIPA buffer) to remove non-specifically bound proteins. This washing step is critical for reducing background and ensuring the trustworthiness of the final results.

Step 4: Elution and Analysis

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.

-

Visualization:

-

Western Blot: Transfer the gel to a nitrocellulose membrane and probe with a streptavidin-HRP conjugate to visualize all biotinylated (i.e., cross-linked) proteins. A specific target should appear as a strong band in the "Test" lane and a significantly weaker or absent band in the "Control" lane (due to competitive displacement).

-

Total Protein Stain: Stain the gel with a total protein stain (e.g., Coomassie or silver stain). Excise the bands that are unique to or significantly enriched in the "Test" lane.

-

-

Mass Spectrometry: Submit the excised bands for proteomic analysis (e.g., LC-MS/MS) to identify the protein(s).

Sources

- 1. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Photoaffinity Labeling with 4-Azido-2,3,5,6-tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Molecular Interactions

Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing protein-ligand interactions directly within complex biological systems.[1][2] This method provides a means to covalently capture transient or low-affinity interactions that are often difficult to study using traditional biochemical approaches. At its core, PAL utilizes a specially designed chemical probe that, upon photoactivation, forms a covalent bond with its interacting partner, effectively creating a permanent record of the binding event.[1][2][3] This guide focuses on the principles and applications of a particularly effective class of photoaffinity reagents based on the 4-azido-2,3,5,6-tetrafluorobenzamide scaffold.

The fundamental principle of photoaffinity labeling involves a three-step process:

-

Binding: A photoaffinity probe, which is a ligand of interest derivatized with a photoreactive group, is introduced to a biological sample. It binds non-covalently to its specific target protein.[1]

-

Activation: The sample is irradiated with UV light of a specific wavelength, causing the photoreactive group to transform into a highly reactive intermediate.[1][3]

-

Covalent Cross-linking: This short-lived intermediate rapidly reacts with nearby amino acid residues at the binding site, forming a stable covalent bond and permanently linking the probe to its target.[1][3]

This covalent capture is the key to the technique's power, as it allows for the subsequent stringent purification and identification of the target protein, often by mass spectrometry.[3][4]

The Advantage of 4-Azido-2,3,5,6-tetrafluorobenzamide Probes

While several photoreactive groups are used in PAL, including benzophenones and diazirines, aryl azides are among the most common.[3][5] However, traditional aryl azides have a significant drawback: upon photoactivation, the resulting singlet nitrene can undergo an undesirable ring expansion to form a dehydroazepine.[6][7] This species is less reactive and more selective, often reacting with nucleophiles rather than the desired C-H bond insertion, which can lead to lower labeling efficiency and non-specific labeling.[6][8]

This is where the unique properties of 4-azido-2,3,5,6-tetrafluorobenzamide come to the forefront. The electron-withdrawing fluorine atoms on the aromatic ring provide several key advantages:

-

Suppression of Ring Expansion: The fluorine substituents stabilize the highly reactive nitrene intermediate, significantly retarding the undesired ring expansion.[1][6][7] This leads to a higher quantum yield of the desired C-H and N-H insertion reactions.[1][6]

-

Enhanced Reactivity: The fluorinated aryl nitrenes exhibit almost quantitative C-H insertion, leading to more efficient and specific cross-linking to the target protein.[6] Studies have shown that having two fluorine atoms ortho to the azide group is critical to prevent ring expansion and enable the bimolecular capture of the singlet nitrene.[9]

-

Chemical Stability: The tetrafluorinated aryl azide moiety is relatively stable in the dark and can be incorporated into complex molecules through standard synthetic procedures.[10][11]

These properties make 4-azido-2,3,5,6-tetrafluorobenzamide and its derivatives superior reagents for designing highly efficient and specific photoaffinity probes.

Designing a Photoaffinity Labeling Experiment

A successful photoaffinity labeling experiment requires careful planning and execution. The general workflow is outlined below.

Probe Design and Synthesis

The photoaffinity probe is the central component of the experiment. A well-designed probe typically consists of three key elements:

-

Recognition Moiety: This is the ligand or pharmacophore that provides the binding affinity and specificity for the target protein.

-

Photoreactive Group: In this case, the 4-azido-2,3,5,6-tetrafluorophenyl group.

-

Reporter Tag (Optional but Recommended): A tag such as biotin or an alkyne/azide for click chemistry allows for the enrichment and detection of the labeled protein.[2]

The synthesis of probes based on 4-azido-2,3,5,6-tetrafluorobenzamide often starts from commercially available precursors like 4-azido-2,3,5,6-tetrafluorobenzoic acid or its N-succinimidyl ester, which can be readily coupled to an amine-containing ligand.[10][12]

Diagram of a Typical Photoaffinity Probe

Caption: Core components of a photoaffinity probe.

Experimental Workflow

The following steps outline a general protocol for a photoaffinity labeling experiment in a cellular context.

Experimental Protocol: Photoaffinity Labeling in Live Cells

-

Probe Incubation:

-

Culture cells to the desired confluency.

-

Treat the cells with the photoaffinity probe at an optimized concentration and for a sufficient duration to allow for target binding. A typical starting point is in the low micromolar range for 1-2 hours.

-

Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound to demonstrate specific binding.[13][14]

-

-

UV Irradiation:

-

Wash the cells to remove unbound probe.

-

Irradiate the cells with UV light, typically around 300-365 nm, for a predetermined time.[5][8] The irradiation time and distance from the light source need to be optimized to maximize labeling efficiency while minimizing cell damage.[13] This step should be performed on ice to reduce cellular stress.

-

-

Cell Lysis and Protein Extraction:

-

After irradiation, harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Enrichment of Labeled Proteins (if a reporter tag is used):

-

If the probe contains a biotin tag, incubate the lysate with streptavidin-coated beads to capture the labeled proteins.[15]

-

If a click chemistry handle (e.g., alkyne) is present, perform the click reaction with a corresponding azide-biotin tag, followed by streptavidin enrichment.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads.

-

The proteins can be separated by SDS-PAGE for in-gel digestion or subjected to in-solution digestion with a protease like trypsin.

-

-

Mass Spectrometry Analysis and Data Interpretation:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples. The competition control is crucial here to distinguish specific targets from non-specific binders.

-

Diagram of the Photoaffinity Labeling Workflow

Caption: General experimental workflow for photoaffinity labeling.

Data Analysis and Validation

The final and most critical step is the analysis of the mass spectrometry data to confidently identify the target proteins.

| Control Group | Purpose | Expected Outcome for a True Target |

| Vehicle Only | To identify proteins that non-specifically bind to the enrichment matrix. | The target protein should not be present or be at a very low background level. |

| Probe, No UV | To identify proteins that bind non-covalently to the probe but are not cross-linked. | The target protein should not be enriched. |

| Competition | To demonstrate the specificity of the probe-target interaction. | The signal for the target protein should be significantly reduced or absent. |

By comparing the protein abundance across these different experimental conditions, researchers can build a strong case for the specific interaction between their ligand and the identified protein(s).

Conclusion

Photoaffinity labeling with probes derived from 4-azido-2,3,5,6-tetrafluorobenzamide offers a robust and highly efficient method for the covalent capture and identification of ligand-binding proteins. The unique chemical properties of the tetrafluorinated aryl azide group, particularly its ability to suppress undesirable side reactions and promote efficient C-H insertion, make it a superior choice for designing photoaffinity probes.[1][6][7] By following a well-designed experimental workflow and incorporating appropriate controls, this technique can provide invaluable insights into molecular recognition events, paving the way for novel discoveries in basic research and drug development.

References

-

Robinette, D., Neamati, N., Tomer, K., & Borchers, C. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 431-443. [Link]

-

Tomer, K. B., & Borchers, C. H. (2013). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Methods in Molecular Biology, 977, 1-14. [Link]

-

Wang, D., & Wang, Q. (2018). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 23(10), 2533. [Link]

-

Robinette, D., Neamati, N., Tomer, K., & Borchers, C. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Carolina Digital Repository. [Link]

-

Kalk, A., & Suckau, D. (2003). Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry, 377(6), 1018-1027. [Link]

-

Parker, C. G., & Houlton, J. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(36), 9684–9701. [Link]

-

Gomes, P., & Iley, J. (2019). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 11(13), 1643–1661. [Link]

-

Keana, J. F. W., Cai, S. X., & Weber, G. (1991). Synthesis of methyl 4-azido-2,3,5,6-tetrafluorobenzoate. The Journal of Organic Chemistry, 56(11), 3715-3717. [Link]

-

Tabana, Y. M., Babu, D., Fahlman, R., & Barakat, K. H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Shchegolkov, E. V., et al. (2023). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate. Molbank, 2023(3), M1688. [Link]

-

Bernardin, A., et al. (2018). Fluorogenic Photo‐Crosslinking of Glycan‐Binding Protein Recognition Using a Fluorinated Azido‐Coumarin Fucoside. Angewandte Chemie International Edition, 57(31), 9788-9792. [Link]

-

Grant, C. M., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183–1197. [Link]

-

ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. ResearchGate. [Link]

-

Lukinavičius, G., et al. (2011). Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. Journal of the American Chemical Society, 133(44), 17578–17581. [Link]

-

Essalih, A., et al. (1995). Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels. Journal of Medicinal Chemistry, 38(11), 1947-1954. [Link]

-

Keana, J. F., & Cai, S. X. (1990). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. The Journal of Organic Chemistry, 55(11), 3640-3647. [Link]

-

Dubinsky, L., et al. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 17(12), 14380-14407. [Link]

-

Sil'nikov, V. N., et al. (1999). 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxy-uridine-5'-triphosphate substitutes for thymidine-5'-triphosphate in the polymerase chain reaction. Bioconjugate Chemistry, 10(3), 398-403. [Link]

-

Creative Biolabs. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester. Creative Biolabs. [Link]

-

Pinnick, J. M., & Platz, M. S. (2002). Unusually long lifetimes of the singlet nitrenes derived from 4-azido-2,3,5,6-tetrafluorobenzamides. The Journal of Physical Chemistry A, 106(4), 531-535. [Link]

-

Keana, J. F., et al. (1993). Synthesis and Binding of New Polyfluorinated Aryl Azides to Alpha-Chymotrypsin. New Reagents for Photoaffinity Labeling. Bioconjugate Chemistry, 4(4), 256-261. [Link]

-

PubChem. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzamide. PubChem. [Link]

-

Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Kang, X., et al. (2020). Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions. Chemistry – An Asian Journal, 15(9), 1420-1429. [Link]

-

Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Conflu-Poinsot. (n.d.). N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide. Conflu-Poinsot. [Link]

-

Lipecka, J., et al. (2021). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews, 40(5), 529-565. [Link]

-

Isambert, M. F., & Henry, J. P. (1985). Photoaffinity labeling of the tetrabenazine binding sites of bovine chromaffin granule membranes. Biochemistry, 24(14), 3660-3667. [Link]

-

Al-Hourani, B. J., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. IUCrData, 8(10), x230985. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics | ID: 7d2791620 | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Azido-2,3,5,6-tetrafluorobenzamide: A Versatile Photoaffinity Probe for Elucidating Molecular Interactions

This guide provides a comprehensive technical overview of 4-Azido-2,3,5,6-tetrafluorobenzamide (CAS Number: 122616-98-2), a highly efficient photoaffinity labeling (PAL) reagent. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and practical applications of this powerful tool in chemical biology and proteomics. We will explore the mechanistic underpinnings of its function and provide field-proven insights to empower your research endeavors.

Introduction: The Power of Covalent Capture in Biological Discovery

Understanding the intricate dance of molecular interactions is fundamental to unraveling biological processes and developing novel therapeutics. However, many of these interactions are transient and of low affinity, making their characterization a significant challenge. Photoaffinity labeling has emerged as a robust strategy to overcome this hurdle by converting non-covalent interactions into stable covalent bonds upon photoactivation.[1][2]

4-Azido-2,3,5,6-tetrafluorobenzamide stands out as a superior photoaffinity probe due to its unique structural features. The tetrafluorinated aryl azide motif offers distinct advantages over traditional aryl azides, including enhanced stability and activation at longer UV wavelengths (~300 nm), which significantly reduces photodamage to sensitive biological macromolecules like proteins and nucleic acids.[3] Upon UV irradiation, it generates a highly reactive singlet nitrene intermediate capable of inserting into a wide range of chemical bonds, including C-H and N-H bonds, in its immediate vicinity.[3] This allows for the covalent "capture" of interacting biomolecules, enabling their subsequent identification and characterization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Azido-2,3,5,6-tetrafluorobenzamide is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 122616-98-2 | [4] |

| Molecular Formula | C₇H₂F₄N₄O | [4] |

| Molecular Weight | 234.11 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and other organic solvents | [3] |

Characterization of the synthesized compound is paramount to ensure its purity and identity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure of the aromatic ring and the presence of the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the azide group (around 2100 cm⁻¹) and the amide carbonyl group (around 1650 cm⁻¹).

Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide is a multi-step process that begins with a commercially available starting material. The following protocol is based on established methods for the synthesis of the precursor, 4-azido-2,3,5,6-tetrafluorobenzoic acid, followed by a standard amidation procedure.

Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

This synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.

Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

This step involves the displacement of the para-fluorine atom of methyl pentafluorobenzoate with an azide group.

-

Reactants:

-

Methyl pentafluorobenzoate

-

Sodium azide (NaN₃)

-

-

Solvent: Acetone/water mixture (e.g., 3:1 v/v)

-

Procedure:

-

Dissolve methyl pentafluorobenzoate and sodium azide in the acetone/water mixture.

-

Reflux the reaction mixture for several hours (e.g., 8 hours) at approximately 85°C.[5]

-

After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.[5]

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[5]

-

Step 2: Hydrolysis to 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

The methyl ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reactants:

-

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

-

Sodium hydroxide (NaOH) or another suitable base

-

-

Solvent: Methanol/water mixture

-

Procedure:

-

Treat the methyl ester with an aqueous solution of NaOH in methanol.[5]

-

Stir the mixture at room temperature until the reaction is complete (e.g., 24 hours).[5]

-

Acidify the solution with a strong acid (e.g., 2N HCl) to a pH below 1.[5]

-

Extract the carboxylic acid product with an organic solvent like chloroform.[5]

-

Dry the combined organic layers, and concentrate under reduced pressure to obtain 4-azido-2,3,5,6-tetrafluorobenzoic acid as a solid.[5]

-

Amidation to 4-Azido-2,3,5,6-tetrafluorobenzamide

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic chemistry and can be achieved through several methods. One common approach involves activating the carboxylic acid followed by reaction with ammonia.

-

Reactants:

-

4-Azido-2,3,5,6-tetrafluorobenzoic acid

-

A coupling agent (e.g., HBTU, HATU, or EDC/NHS)

-

A source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like diisopropylethylamine)

-

-

Solvent: Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

General Procedure:

-

Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid in the anhydrous solvent.

-

Add the coupling agent and a non-nucleophilic base, and stir for a short period to activate the carboxylic acid.

-

Add the source of ammonia to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-Azido-2,3,5,6-tetrafluorobenzamide.

-

Diagram: Synthesis Workflow

Caption: Synthetic route to 4-Azido-2,3,5,6-tetrafluorobenzamide.

Mechanism of Action: The Photochemistry of Perfluoroaryl Azides

The utility of 4-Azido-2,3,5,6-tetrafluorobenzamide as a photoaffinity probe is rooted in the photochemistry of the perfluoroaryl azide group.

Upon irradiation with UV light (typically around 300 nm), the azide moiety absorbs a photon and undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂). This process generates a highly reactive and short-lived singlet nitrene intermediate. The presence of ortho fluorine atoms on the aromatic ring is crucial as they help to suppress the competing ring expansion reaction that can occur with unsubstituted aryl azides, thereby favoring the desired insertion reactions of the singlet nitrene.[6]

The electrophilic singlet nitrene can then rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including:

-

C-H bonds: Forming a new C-N bond.

-

N-H bonds: Forming a new N-N bond.

-

O-H bonds: Forming a new O-N bond.

This rapid insertion chemistry results in the formation of a stable covalent bond between the probe and its interacting biological target.

Diagram: Photoactivation and Cross-linking Mechanism

Caption: Mechanism of photoaffinity labeling.

Applications in Proteomics and Drug Discovery

4-Azido-2,3,5,6-tetrafluorobenzamide is a versatile tool for a range of applications aimed at identifying and characterizing molecular interactions.

Target Deconvolution in Phenotypic Screens

A primary application is in target deconvolution for small molecules discovered through phenotypic screening.[7] By synthesizing a derivative of the bioactive compound that incorporates the 4-azido-2,3,5,6-tetrafluorobenzamide moiety, researchers can identify the specific protein target(s) responsible for the observed phenotype.

Mapping Protein-Protein and Protein-Nucleic Acid Interactions

This reagent can be used to map the binding interfaces of protein-protein and protein-nucleic acid complexes. By incorporating the photoprobe into one of the binding partners, the site of interaction can be covalently labeled and subsequently identified by mass spectrometry.

A General Workflow for Photoaffinity Labeling-Mass Spectrometry (PAL-MS)

A typical PAL-MS experiment using 4-Azido-2,3,5,6-tetrafluorobenzamide (or a derivative thereof) involves several key steps. The following is a generalized protocol that should be optimized for the specific biological system under investigation.

Step 1: Probe Treatment of Live Cells or Lysates

-

Cell Culture: Culture cells to the desired confluency.

-

Probe Incubation: Treat the cells or cell lysate with the photoaffinity probe at an optimized concentration and for a specific duration to allow for binding to the target.

-

Competition Control: In a parallel experiment, co-incubate the cells with the probe and an excess of the original, unlabeled bioactive compound. This will serve as a negative control to identify non-specific binding.[8]

Step 2: UV Cross-linking

-

Irradiation: Irradiate the samples with a UV lamp at the appropriate wavelength (e.g., 300-365 nm) for a predetermined time on ice to induce covalent cross-linking.[8] The optimal irradiation time needs to be empirically determined.

Step 3: Cell Lysis and Protein Extraction

-

Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

Step 4: Enrichment of Labeled Proteins (Optional but Recommended)

To facilitate the identification of low-abundance targets, it is often beneficial to enrich the cross-linked proteins. This is typically achieved by designing the probe with an additional functional handle, such as a biotin tag or a "clickable" alkyne or azide group for subsequent conjugation to an enrichment tag via click chemistry.[7][9]

Step 5: Sample Preparation for Mass Spectrometry

-

Protein Digestion: Digest the protein samples into peptides using a protease such as trypsin. This can be done in-solution or after separation on an SDS-PAGE gel.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.

Step 6: LC-MS/MS Analysis

-

Liquid Chromatography: Separate the peptides by reverse-phase liquid chromatography.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information (MS/MS).

Step 7: Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.

-

Quantitative Analysis: Use quantitative proteomics techniques (e.g., label-free quantification or tandem mass tagging) to compare the abundance of proteins between the probe-treated sample and the competition control.

-

Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets of the bioactive compound.

Diagram: PAL-MS Experimental Workflow

Sources

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. 4-Azido-2,3,5,6-tetrafluorobenzamide | C7H2F4N4O | CID 4564900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Azido-2,3,5,6-tetrafluorobenzamide

This guide provides a comprehensive overview of the solubility characteristics of 4-Azido-2,3,5,6-tetrafluorobenzamide, a critical parameter for its application in drug development, proteomics, and materials science. This document is intended for researchers, scientists, and professionals who utilize this photo-reactive crosslinking agent in their work.

Introduction: The Critical Role of Solubility in the Application of 4-Azido-2,3,5,6-tetrafluorobenzamide

4-Azido-2,3,5,6-tetrafluorobenzamide is a highly versatile molecule, primarily employed as a photoaffinity labeling (PAL) reagent. Its utility stems from the tetrafluorinated phenyl azide moiety, which upon UV irradiation, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. This property is invaluable for elucidating molecular interactions, such as those between proteins, nucleic acids, and small molecule ligands.[1][2]

The success of any experiment involving this compound is fundamentally predicated on its solubility. Inadequate dissolution can lead to inconsistent results, precipitation during an assay, and an overall misinterpretation of the experimental outcome. Understanding and controlling the solubility of 4-Azido-2,3,5,6-tetrafluorobenzamide is, therefore, a prerequisite for its effective use. This guide will delve into the known solubility profile of this compound, provide a theoretical framework for understanding its behavior in various solvents, and present a detailed protocol for its empirical determination.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For 4-Azido-2,3,5,6-tetrafluorobenzamide, the following characteristics are paramount:

| Property | Value | Source |

| Molecular Formula | C₇H₂F₄N₄O | [3] |

| Molecular Weight | 234.11 g/mol | [3] |

| Melting Point | 160-162 °C | [4][5] |

| Appearance | White to Off-White Solid | [4] |

The structure of 4-Azido-2,3,5,6-tetrafluorobenzamide features a highly fluorinated aromatic ring, an azide group, and a primary amide. The extensive fluorination renders the phenyl ring electron-deficient and contributes to its hydrophobic and lipophobic nature.[6] Conversely, the primary amide group is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity. The azide group is largely considered to be a polar moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's properties.

Based on the principle of "like dissolves like," it can be predicted that 4-Azido-2,3,5,6-tetrafluorobenzamide will exhibit limited solubility in highly nonpolar solvents like hexanes and poor solubility in aqueous solutions without the aid of a co-solvent. Its best solubility is anticipated in polar aprotic solvents that can interact with the polar amide and azide groups without being hindered by the fluorinated ring.

Experimentally Observed Solubility

While extensive quantitative solubility data for 4-Azido-2,3,5,6-tetrafluorobenzamide is not widely published, qualitative information from various sources provides a consistent picture.

| Solvent | Observed Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |

| Methanol | Slightly Soluble | [4][5] |

Derivatives of 4-Azido-2,3,5,6-tetrafluorobenzamide have also been reported to be soluble in DMSO and ethyl acetate, further suggesting the utility of these solvents.[1] It is crucial to note that "slightly soluble" is a qualitative term, and for many applications, particularly in biological assays, this level of solubility may be sufficient, especially for creating concentrated stock solutions that are subsequently diluted in aqueous buffers.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the quantitative solubility of 4-Azido-2,3,5,6-tetrafluorobenzamide in a solvent of interest.

Materials and Equipment

-

4-Azido-2,3,5,6-tetrafluorobenzamide (solid)

-

Solvent of interest (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow for Solubility Determination

Caption: Experimental workflow for determining the quantitative solubility of the target compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Azido-2,3,5,6-tetrafluorobenzamide to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Vigorously vortex the mixture to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period ensures that the solution reaches equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Prepare a standard curve by dissolving a known mass of 4-Azido-2,3,5,6-tetrafluorobenzamide in the solvent and performing serial dilutions.

-

Analyze the standards and the saturated solution filtrate by HPLC-UV. The wavelength for detection should be set to an absorbance maximum for the compound.

-

Determine the concentration of the saturated solution by interpolating its peak area from the standard curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Practical Recommendations for Handling and Dissolution

-

Stock Solutions: For most biological applications, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock can then be diluted into the final aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

-

Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. However, care should be taken to avoid excessive heating, which could potentially degrade the azide moiety.

-

Storage: 4-Azido-2,3,5,6-tetrafluorobenzamide should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to maintain its stability.[4][5] Solutions should be freshly prepared whenever possible.

Conclusion